(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide
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Overview
Description
(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of dichlorophenyl, fluorophenyl, and prop-2-enamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorophenylmethylthiourea. This intermediate is then reacted with 4-fluorocinnamic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enamide group can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes and signaling pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving aberrant protein function.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 2,4-Dichlorobenzoate
- 2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol
Uniqueness
Compared to similar compounds, (E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide stands out due to its unique combination of dichlorophenyl, fluorophenyl, and prop-2-enamide groups
Properties
IUPAC Name |
(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FNOS/c19-15-5-4-14(17(20)11-15)12-24-10-9-22-18(23)8-3-13-1-6-16(21)7-2-13/h1-8,11H,9-10,12H2,(H,22,23)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREIMEDYGWEGLS-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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